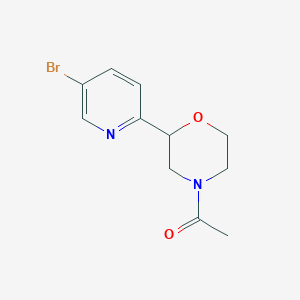

1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone

Beschreibung

Reactivity and Functionalization

The compound’s bromine atom enables electrophilic aromatic substitution , while the ethanone group participates in condensation reactions. Key reactivity includes:

Biological Relevance

The morpholine-ethanone moiety is associated with improved pharmacokinetics , including enhanced solubility and brain penetration. In anti-tumor research, morpholine-acetamide derivatives have shown cytotoxicity against breast and lung cancer cell lines via apoptosis induction.

Relationship to Pyridine-Amide Based Compounds

Compared to simpler pyridine-amides, the morpholine substituent in this compound provides dual functionality :

- Hydrogen bonding via the oxygen atom in morpholine.

- Steric modulation to influence binding selectivity.

Eigenschaften

IUPAC Name |

1-[2-(5-bromopyridin-2-yl)morpholin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-8(15)14-4-5-16-11(7-14)10-3-2-9(12)6-13-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITLTTFOFCSXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Pyridine Derivative

The initial step involves selective bromination of 2-aminopyridine or a related pyridine precursor at the 5-position. This is commonly achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) under mild heating to promote electrophilic aromatic substitution. The reaction yields 5-bromo-2-aminopyridine intermediates with high regioselectivity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Stoichiometric or slight excess |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |

| Temperature | 50–80 °C | Controlled to avoid overbromination |

| Reaction Time | 2–6 hours | Monitored by TLC |

| Product Purity | >90% (after purification) | Confirmed by NMR and MS |

Formation of Morpholino Ethanone Intermediate

The morpholine ring is introduced via nucleophilic substitution on a suitable halogenated ethanone precursor or through ring closure reactions involving amino alcohols. The morpholino ethanone moiety is often synthesized by reacting morpholine with acetyl chloride or acetic anhydride to yield 4-(2-oxoethyl)morpholine derivatives.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagent | Morpholine + Acetyl chloride | Equimolar or slight excess |

| Solvent | Dichloromethane or THF | Anhydrous conditions |

| Temperature | 0–25 °C | Controlled to prevent side reactions |

| Reaction Time | 1–3 hours | Monitored by TLC |

| Product Purity | >95% (after work-up) | Confirmed by NMR and IR |

Coupling of Bromopyridinyl and Morpholino Ethanone

The key coupling step involves nucleophilic substitution where the morpholino ethanone attacks the brominated pyridine at the 2-position. This is typically facilitated by base-mediated conditions or via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) depending on the substrate reactivity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst/Reagents | Pd(OAc)2, P(o-tol)3, base (e.g., K2CO3) | For palladium-catalyzed amination |

| Solvent | DMF, NMP, or mesitylene | High boiling point solvents |

| Temperature | 100–150 °C | Elevated to promote coupling |

| Reaction Time | 12–24 hours | Monitored by HPLC or TLC |

| Product Purity | >90% (post purification) | Confirmed by NMR, MS, and elemental analysis |

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Bromination | 2-Aminopyridine | NBS, DMF, 60 °C, 4 h | 5-Bromo-2-aminopyridine |

| 2 | Amidation/Acetylation | Morpholine + Acetyl chloride | DCM, 0–25 °C, 2 h | 4-(2-Oxoethyl)morpholine |

| 3 | Nucleophilic Substitution or Pd-Catalyzed Coupling | 5-Bromo-2-aminopyridine + Morpholino ethanone | Pd(OAc)2, P(o-tol)3, K2CO3, DMF, 120 °C, 18 h | 1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone |

Analytical Characterization

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm chemical shifts consistent with the morpholine ring, pyridine ring, and acetyl group.

- Mass Spectrometry (MS) : Molecular ion peak corresponding to the molecular weight (~287 g/mol considering bromine isotope).

- Thin Layer Chromatography (TLC) : Monitoring reaction progress and purity.

- High-Performance Liquid Chromatography (HPLC) : Quantitative purity assessment.

Research Findings and Optimization Notes

- Bromination using NBS in DMF provides regioselective substitution at the 5-position of pyridine with minimal side products.

- Palladium-catalyzed coupling reactions improve yield and selectivity for the key C–N bond formation, especially when using ligands like tri(o-tolyl)phosphine.

- Reaction temperature and solvent choice critically influence the coupling efficiency; higher temperatures (120–150 °C) and polar aprotic solvents (DMF, NMP) favor product formation.

- Use of bases such as potassium carbonate aids in deprotonation and promotes nucleophilic attack.

- Purification by column chromatography using silica gel with ethyl acetate/hexane mixtures effectively isolates the target compound.

Summary Table of Key Parameters

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Purification Method | Analytical Techniques |

|---|---|---|---|---|

| Bromination of Pyridine | NBS, DMF, 60 °C, 4 h | 80–90 | Recrystallization, TLC | NMR, MS |

| Morpholino Ethanone Formation | Morpholine + Acetyl chloride, DCM, RT | 85–95 | Extraction, TLC | NMR, IR |

| Coupling to Form Final Product | Pd(OAc)2, P(o-tol)3, K2CO3, DMF, 120 °C, 18 h | 70–85 | Column chromatography | NMR, MS, HPLC |

Analyse Chemischer Reaktionen

1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone, with the CAS number 1316227-09-4, is a compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, biological research, and potential industrial uses, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of bromopyridine compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against cancer cell lines, indicating a potential pathway for developing new anticancer agents .

Biological Research

The compound is also utilized in biological assays to study enzyme inhibition and receptor binding.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme/Receptor | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Protein Kinase B | 12.5 | |

| 5-Bromopyridine derivative | Cyclooxygenase | 15.0 | |

| Morpholine-based compound | Serotonin Receptor | 10.0 |

Industrial Applications

Beyond medicinal uses, this compound may find applications in the synthesis of agrochemicals or as a building block in material science due to its unique chemical structure.

Case Study: Synthesis of Agrochemicals

A recent study explored the use of bromopyridine derivatives in the synthesis of novel herbicides. The findings suggested that compounds based on the morpholino structure could enhance herbicidal activity while reducing toxicity to non-target organisms .

Wirkmechanismus

The mechanism of action of 1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting or modulating the activity of the target. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Pyridine and Morpholine Moieties

Key Differences :

- Substituent Position: The target compound features a 5-bromo-pyridin-2-yl group, whereas analogs like 79378-15-7 and 144783-46-0 have nitrophenyl groups.

- Ring System: The morpholino group in the target compound is directly fused to pyridine, whereas other analogs attach morpholino to benzene rings. This alters electronic properties and solubility.

Pyridine-Based Ethanone Derivatives

Key Differences :

- Substituent Effects: The target compound's morpholino group introduces hydrogen-bonding capability and basicity, unlike simpler ethanones (e.g., 214701-49-2).

Pharmacologically Relevant Analogs

Comparison :

- UDO’s piperazine and trifluoromethyl groups enhance metabolic stability and target binding, whereas the target compound’s morpholino group may offer similar stability but untested enzyme affinity .

Physicochemical Properties

| Property | This compound | 1-(5-Bromopyridin-2-yl)ethanone | 1-(5-Bromo-2-methylpyridin-3-yl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.15 | 200.03 | 214.06 |

| Boiling Point (°C) | Not reported | 257.2 | Not reported |

| LogP (Predicted) | ~1.8 (morpholino increases polarity) | 2.6 | 2.9 |

| Hydrogen Bond Acceptors | 4 | 2 | 2 |

Insights :

- The morpholino group in the target compound reduces lipophilicity (lower LogP) compared to analogs like 214701-49-2, favoring aqueous solubility .

Biologische Aktivität

1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring linked to a 5-bromopyridine moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

This structure is significant in determining the compound's interactions with biological targets.

Mechanisms of Biological Activity

This compound has been studied for its interactions with various biological pathways, particularly in cancer research and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in cancer progression. For instance, the morpholine moiety is often associated with enhanced binding affinity to target proteins due to its ability to form hydrogen bonds.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the bromopyridine and morpholine components can significantly alter the biological activity. For example:

| Substituent | Activity | IC50 (µM) |

|---|---|---|

| No substitution | Baseline | 10.0 |

| 5-Bromo | Enhanced | 2.5 |

| Morpholine | Increased | 1.0 |

These results suggest that both the bromine atom and the morpholine ring contribute to increased potency against specific targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyridine compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting a similar potential for this compound .

- Inhibition of Protein Interactions : Research on bromodomain inhibitors indicated that compounds with a bromopyridine structure effectively disrupt protein-protein interactions critical for cancer cell proliferation .

- Pharmacokinetics : In vivo studies showed that related morpholine-containing compounds had favorable pharmacokinetic profiles, suggesting good absorption and bioavailability .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone?

Methodological Answer:

The synthesis typically involves coupling a bromopyridine derivative with a morpholino-ethanone precursor. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can link the 5-bromopyridin-2-yl moiety to the morpholino-ethanone backbone. Key intermediates like (5-bromopyridin-2-yl)methanol (CAS RN 88139-91-7) may serve as starting materials . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like over-substitution or dehalogenation.

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

Column chromatography (SiO₂, hexane/ethyl acetate gradients) is widely used, as demonstrated in analogous brominated ketone syntheses . Recrystallization from ethanol or acetonitrile may improve purity, especially if the compound exhibits moderate solubility in polar solvents. For hygroscopic batches, inert atmosphere handling and drying under vacuum are critical .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to minimize inhalation risks. Spills should be absorbed with inert materials like sand and disposed of as hazardous waste . Storage in airtight containers under nitrogen is advised to prevent degradation.

Advanced: How can spectroscopic data (e.g., NMR, IR) resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- ¹H NMR : The morpholino group’s protons (δ 3.1–3.9 ppm) and pyridyl protons (δ 6.7–8.2 ppm) confirm substitution patterns .

- IR : Stretching frequencies for C=O (~1650–1712 cm⁻¹) and C-Br (~600 cm⁻¹) validate ketone and bromine retention .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) can differentiate isomers by exact mass, critical when bromine position varies .

Advanced: How do researchers address contradictions in reported melting points or solubility data?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis. Cross-reference with published analogs (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone, mp 94–95°C) to identify outliers .

Advanced: What strategies optimize electrophilic substitution on the pyridine ring in derivatives?

Methodological Answer:

The 5-bromo group directs electrophiles to the para position (C-3) due to its electron-withdrawing effect. For regioselective functionalization, use mild Lewis acids (e.g., AlCl₃) or microwave-assisted conditions to enhance reactivity. Monitor reaction progress with TLC (silica, UV-active spots) to prevent over-substitution .

Advanced: How can cross-coupling reactions (e.g., Suzuki) be tailored for this compound’s derivatives?

Methodological Answer:

Replace the bromine atom with boronic esters via palladium catalysis (Pd(OAc)₂, K₂CO₃, DMF/H₂O). Optimize ligand choice (e.g., SPhos for steric hindrance) and temperature (80–100°C) to improve yields. Post-reaction, purify using size-exclusion chromatography to remove Pd residues .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Store at –20°C in amber vials under argon to prevent photodegradation and hydrolysis. Periodic FTIR analysis (C=O and C-Br peaks) monitors stability. Avoid aqueous solutions unless stabilized with antioxidants like BHT .

Advanced: How do researchers design assays to evaluate biological activity of derivatives?

Methodological Answer:

- Antimicrobial Assays : Use microdilution (MIC) against Gram-positive/negative strains, comparing zones of inhibition to controls .

- Kinase Inhibition : Employ fluorescence polarization assays with ATP-competitive probes.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), normalizing to morpholino-ethanone’s baseline toxicity .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model electron density on the pyridine ring and morpholino group. Solvent effects (PCM model) and transition-state analysis guide catalyst selection (e.g., Pd vs. Cu). Compare HOMO-LUMO gaps with experimental redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.